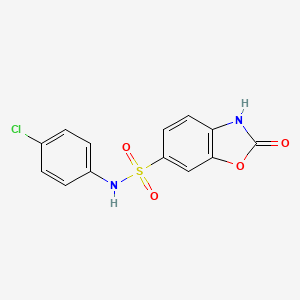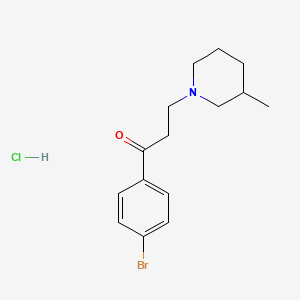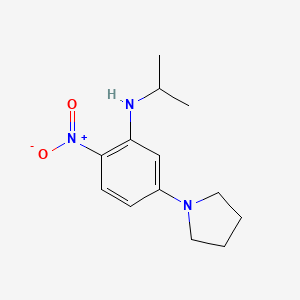![molecular formula C20H24BrClN2O2 B4212001 N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride](/img/structure/B4212001.png)
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Vue d'ensemble
Description
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is a synthetic organic compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of a bromine atom, ethoxy and methoxy groups on the benzyl ring, and an indole moiety. It is typically used in scientific research for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride generally involves multiple steps:
Bromination: The starting material, 4-ethoxy-5-methoxybenzylamine, is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Indole Coupling: The brominated intermediate is then coupled with 2-(1H-indol-3-yl)ethanamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the indole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzylamines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as binding to specific receptors or enzymes, making it useful in biochemical assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride would depend on its specific biological target. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence intracellular signaling pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-bromo-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
- N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
- N-(3-bromo-4-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is unique due to the specific combination of substituents on the benzyl ring and the presence of the indole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.ClH/c1-3-25-20-17(21)10-14(11-19(20)24-2)12-22-9-8-15-13-23-18-7-5-4-6-16(15)18;/h4-7,10-11,13,22-23H,3,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLOKLWFJBQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CNC3=CC=CC=C32)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide](/img/structure/B4211919.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B4211930.png)
![3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-[4-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4211933.png)
![N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide](/img/structure/B4211943.png)
![Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4211945.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B4211949.png)
![2-{[1-(2,3-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4211954.png)

![methyl 5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4211964.png)

![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4211977.png)
![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4211987.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4211994.png)
